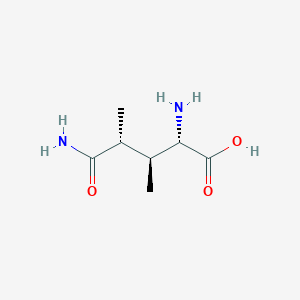
(3S,4R)-3,4-Dimethylglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-Dimethylglutamine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor and Antiviral Activities
(3S,4R)-3,4-Dimethylglutamine is a key component in the synthesis of cyclic depsipeptides such as callipeltin A and papuamides A and B. These compounds have demonstrated significant antitumor and anti-HIV activities. Callipeltin A was isolated from the sponge Callipelta and has been shown to inhibit cancer cell proliferation effectively . The unique structure of this compound contributes to the bioactivity of these natural products by enhancing their interaction with biological targets.
Prodrug Development
Research into prodrugs of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) has highlighted the potential of this compound in minimizing gastrointestinal toxicity while maximizing therapeutic effects. Prodrugs designed from this compound aim to selectively release active metabolites in tumor tissues, thereby improving drug delivery systems for cancer therapy .
Biochemical Research
Role in Cellular Metabolism
Studies have shown that glutamine availability, including its derivatives like this compound, plays a crucial role in cellular metabolism and senescence. Research indicates that glutamine deprivation can induce cellular senescence in various cell types, highlighting the importance of this amino acid in maintaining cellular health . The modulation of glutamine levels can influence metabolic pathways that are critical for cell survival and proliferation.
Synthesis of Natural Products
Building Block for Peptide Synthesis
this compound is utilized as a building block in the synthesis of complex peptides and natural products. Its incorporation into peptide sequences allows for the development of novel compounds with enhanced biological activities. For instance, its use in synthesizing cyclic peptides has been linked to improved pharmacological profiles due to better stability and bioavailability .
Analytical Applications
Nuclear Magnetic Resonance Spectroscopy
The compound's unique chemical structure makes it suitable for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This method assists researchers in elucidating the structure-activity relationships of various compounds derived from this compound . Such analyses are vital for understanding how modifications to the amino acid can impact its biological functions.
Case Studies
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,5-diamino-3,4-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3(4(2)6(9)10)5(8)7(11)12/h3-5H,8H2,1-2H3,(H2,9,10)(H,11,12)/t3-,4+,5-/m0/s1 |
Clave InChI |
UNNMCZGATOLESU-LMVFSUKVSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C)C(=O)N)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C(C)C(=O)N)C(C(=O)O)N |
Sinónimos |
(3S,4R)-3,4-dimethylglutamine 3,4-dimethylglutamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















